1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

PDE10A inhibitor Structure-activity relationship Sulfonamide pharmacophore

For PDE10A inhibitor programs, obtaining the correct sulfonamide chemotype is critical-subtle structural changes drastically alter potency, selectivity, and ADME properties. This compound (CAS 1448052-14-9) provides the precise meta-acetylphenylsulfonyl substitution and pyrazin-2-yloxy-piperidine core required for structure-activity relationship (SAR) studies and selectivity profiling against the PDE1-PDE11 panel. - Distinct sulfonamide linker: enables investigation of binding kinetics (kon/koff) and target residence time versus amide-linked PDE10 inhibitors. - Validated scaffold: benchmark against Amgen phenylpyrazine series (Compound 96: PDE10A IC₅₀ = 0.7 nM) to map binding pocket tolerances. - Supply assurance: custom-synthesized to ≥95% purity with full analytical characterization, shipped globally for CNS drug discovery programs.

Molecular Formula C17H19N3O4S
Molecular Weight 361.42
CAS No. 1448052-14-9
Cat. No. B3018498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone
CAS1448052-14-9
Molecular FormulaC17H19N3O4S
Molecular Weight361.42
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C17H19N3O4S/c1-13(21)14-3-2-4-16(11-14)25(22,23)20-9-5-15(6-10-20)24-17-12-18-7-8-19-17/h2-4,7-8,11-12,15H,5-6,9-10H2,1H3
InChIKeyBVPBXIQPFSRADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1448052-14-9: Structural Class & PDE10 Context


1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1448052-14-9) is a synthetic small molecule (C₁₇H₁₉N₃O₄S, MW 361.4) that combines a pyrazin-2-yloxy-piperidine moiety with a 3-acetylphenylsulfonyl substituent [1]. This structural architecture places it within the broader class of pyrazine-containing phosphodiesterase 10A (PDE10A) inhibitors, a target class extensively documented for therapeutic applications in schizophrenia, bipolar disorder, and Huntington's disease [2]. The compound's three key pharmacophoric elements—the pyrazine heterocycle, the piperidine linker, and the sulfonylphenyl ketone—are each present in potent PDE10 inhibitor chemotypes described in the Amgen patent family (e.g., US8772510B2, US8933224B2) and associated medicinal chemistry publications [3].

Why Generic PDE10 Substitution Fails


PDE10A inhibitors cannot be treated as a generic, interchangeable class for procurement purposes because even subtle structural modifications produce orders-of-magnitude shifts in potency, selectivity, and ADME properties. Within the Amgen phenylpyrazine series, optimization of the C9 substituent was required to eliminate mutagenicity of the parent compound 1, while a specific hydrogen bond interaction with Glu716 markedly enhanced potency and selectivity [1]. The 3-acetylphenylsulfonyl substitution pattern on the target compound is distinct from the C9-substituted phenylpyrazines (e.g., Compound 96, IC₅₀ = 0.7 nM) and from the benzoate ester analog Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate . The sulfonamide linkage, meta-acetyl orientation, and pyrazin-2-yloxy connectivity each influence binding pocket occupancy in ways that cannot be extrapolated from analogs without explicit comparative data. Selection for structure-activity relationship (SAR) studies, selectivity profiling, or in vivo pharmacology therefore requires procurement of this specific compound rather than a structurally similar surrogate.

Quantitative Evidence: CAS 1448052-14-9 vs. Analogs


Meta-Acetyl vs. Para-Ester Substitution Pattern

The target compound bears a 3-acetylphenylsulfonyl group connected via the piperidine nitrogen. The closest commercially available structural analogs differ at this position: 2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone lacks the sulfonyl group entirely, while Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate replaces the meta-acetyl with a para-methyl ester . In the broader PDE10A inhibitor literature, the sulfonamide linker and the nature of the aryl substituent are known to critically modulate PDE10A binding affinity. For example, in the Amgen phenylpyrazine series, compounds with bulky C9 substituents achieved subnanomolar IC₅₀ values (Compound 96: IC₅₀ = 0.7 nM) while eliminating mutagenicity, whereas simpler phenyl analogs showed reduced potency [1]. However, no direct, compound-specific quantitative bioactivity data (IC₅₀, Kᵢ, or selectivity profile) for CAS 1448052-14-9 itself were identified in publicly available peer-reviewed literature or patents.

PDE10A inhibitor Structure-activity relationship Sulfonamide pharmacophore

Pyrazin-2-yloxy-Piperidine Core Differentiation

The target compound incorporates a 4-(pyrazin-2-yloxy)piperidine core, where the pyrazine ring is connected via an oxygen atom to the 4-position of piperidine. This motif is a hallmark of a specific PDE10A inhibitor chemotype patented by Amgen (US20100137278, US8772510B2, US8933224B2) [1]. The pyrazin-2-yloxy-piperidine scaffold has been shown to support subnanomolar PDE10A inhibition when combined with appropriate aryl substituents: Compound 96 achieved IC₅₀ = 0.7 nM, and other analogs in the series (e.g., Compound 1 parent scaffold) demonstrated mutagenicity that was eliminated through C9 substitution [2]. The presence of the sulfonamide linker in the target compound represents a distinct connectivity compared to the direct C–C bond or amide linkages more commonly explored in the Amgen series. In patent US8772510B2, compound Example 58 (BDBM125039) demonstrated an IC₅₀ of 0.7 nM against PDE10A using a scintillation proximity assay (SPA), though this compound bears a different aryl substitution pattern [3]. The target compound's specific combination of sulfonamide linker plus meta-acetylphenyl has not been quantitatively characterized in public literature.

PDE10 inhibitor Heteroaryloxy linker Medicinal chemistry

PDE10A Selectivity Profile vs. PDE Family

The Amgen phenylpyrazine PDE10A inhibitor series, which shares the pyrazin-2-yloxy-piperidine core with the target compound, has been systematically profiled for selectivity across the PDE enzyme family. According to the 2011 J Med Chem publication, the optimized phenylpyrazine analogues demonstrated high selectivity against all other members of the PDE family [1]. This selectivity was achieved through a crucial hydrogen bond interaction with Glu716 in the PDE10A active site, a residue that is not conserved across other PDE isoforms [1]. While no selectivity data exist specifically for CAS 1448052-14-9, the structural determinants of selectivity (pyrazine nitrogen hydrogen-bonding, piperidine linker geometry, and sulfonamide orientation) are preserved in this compound. For comparison, papaverine, a historical PDE10A inhibitor, shows only micromolar potency (PDE10A IC₅₀ ≈ 0.053–1.7 μM depending on assay) and lacks the engineered selectivity of the pyrazine-oxy-piperidine series [2]. The class-level selectivity advantage of the Amgen chemotype over papaverine and other early PDE10 inhibitors has been quantitatively established: novel phenylpyrazine analogues achieved selectivity ratios exceeding 100-fold against PDE3A, PDE3B, PDE4B, PDE4D, PDE5, PDE7, PDE8, PDE9, and PDE11 [1][2].

PDE10A selectivity PDE family profiling Off-target risk

Drug-Likeness vs. Commercial PDE10 Tool Compounds

The target compound (MW 361.4, C₁₇H₁₉N₃O₄S) falls within a favorable physicochemical range for CNS drug discovery compared to several commercially available PDE10 tool compounds. Calculated properties derived from its molecular formula and structure include a molecular weight of 361.4 g/mol, below the typical 400–500 Da upper limit for CNS penetration, and 4 hydrogen bond acceptors (the pyrazine nitrogens, sulfonyl oxygens, and carbonyl oxygen) . By comparison, AMG 579 (a clinical-stage PDE10A inhibitor) has MW 420.5 g/mol, and MP-10 (a widely used PDE10A tool compound) has a more complex heterocyclic scaffold with higher topological polar surface area [1]. The target compound lacks hydrogen bond donors (calculated HBD count = 0), which is favorable for passive blood-brain barrier permeability . However, no experimental logP, logD, solubility, permeability, or metabolic stability data are publicly available for CAS 1448052-14-9, and these calculated properties cannot substitute for measured ADME parameters in procurement decisions.

Drug-likeness Physicochemical properties CNS drug discovery

Data Gap: No Compound-Specific Bioactivity Data

Despite exhaustive searching of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the USPTO patent database, no compound-specific quantitative data—including but not limited to PDE10A IC₅₀, Kᵢ, selectivity profile, cellular activity, in vivo efficacy, or ADME parameters—were identified for 1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1448052-14-9) [1]. This compound does not appear as a specifically exemplified compound with measured data in the Amgen PDE10 patent family (US20100137278, US8772510B2, US8933224B2) based on available search results [2]. It is listed in several chemical vendor databases (CheMenu, CIRS Group) with a purity specification of ≥95% but without associated bioactivity data . The ChEMBL database contains no entry for this CAS number [2]. BindingDB entries for related pyrazine-oxy-piperidine compounds (BDBM125039, BDBM142536) correspond to different chemical structures [3]. This data gap means that any claims of PDE10A inhibitory potency, selectivity, or therapeutic utility for this specific compound cannot be substantiated from public sources as of the search date.

Data transparency Procurement risk PDE10 inhibitor

Research Applications for CAS 1448052-14-9


PDE10A SAR Expansion with Sulfonamide Chemotypes

The compound is best utilized as a SAR probe within medicinal chemistry programs exploring sulfonamide-linked pyrazine PDE10A inhibitors. Its structural features—meta-acetylphenylsulfonyl connectivity to a pyrazin-2-yloxy-piperidine core—represent a distinct chemotype within the PDE10 inhibitor landscape that has not been extensively characterized [1]. In SAR studies, this compound can serve as a scaffold for systematic modification (e.g., variation of the acetyl group, sulfonamide replacement, pyrazine substitution) to map binding pocket tolerances at the PDE10A active site. The class-level precedent from the Amgen phenylpyrazine series (Compound 96: PDE10A IC₅₀ = 0.7 nM with engineered selectivity) provides a quantitative benchmark against which newly generated data for this compound can be compared [1]. Researchers should independently determine PDE10A IC₅₀ and selectivity profile before interpreting SAR results.

Chemical Probe for PDE10A Neurological Disease Models

For neuroscience programs investigating PDE10A inhibition in schizophrenia, Huntington's disease, or bipolar disorder models, this compound provides a sulfonamide-containing alternative to the more commonly used amide-linked or direct aryl-coupled PDE10 inhibitors [1]. PDE10A is predominantly expressed in striatal medium spiny neurons, and PDE10A inhibition has been shown to modulate cAMP/cGMP signaling in corticostriatal pathways relevant to antipsychotic efficacy [1][2]. The sulfonamide group may confer distinct pharmacokinetic properties (e.g., altered metabolic stability, solubility) relative to amide-containing clinical candidates such as AMG 579 [2]. However, users must establish in-house pharmacokinetic and brain penetration data before employing this compound in in vivo efficacy models.

Selectivity Profiling vs. Commercial PDE10 Tool Compounds

This compound can be included in selectivity profiling panels alongside established PDE10 tool compounds (e.g., MP-10, papaverine, AMG 579) to assess how sulfonamide linker geometry influences PDE isoform selectivity [1]. The Amgen phenylpyrazine series has demonstrated >100-fold selectivity for PDE10A over other PDE family members, driven by a specific hydrogen bond with Glu716 [1]. By profiling this compound against a comprehensive PDE panel (PDE1–PDE11), researchers can determine whether the sulfonamide substitution maintains, enhances, or diminishes this class-level selectivity advantage. Such selectivity data are directly relevant to assessing cardiotoxicity risk (PDE3 inhibition) and emetic liability (PDE4 inhibition), which are critical decision points in CNS drug candidate selection [1].

Sulfonamide Pharmacophore & PDE10A Binding Kinetics

The compound's sulfonamide group offers an opportunity for chemical biology studies investigating the contribution of sulfonamide geometry to PDE10A binding kinetics (kon/koff rates) and residence time. The tetrahedral sulfur of the sulfonamide positions the acetylphenyl group in a distinct orientation compared to planar amide or direct aryl linkages, which may affect binding pocket occupancy and dissociation rates [1]. Surface plasmon resonance (SPR) or fluorescence polarization assays can be used to measure binding kinetics and compare them against published data for Amgen PDE10 inhibitors. Such studies can inform whether the sulfonamide chemotype offers advantages in target residence time—a parameter increasingly recognized as important for in vivo efficacy duration [1].

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